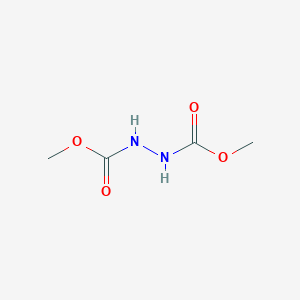

Dimethyl hydrazine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

methyl N-(methoxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJLPBVJCYVEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295532 | |

| Record name | dimethyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17643-54-8 | |

| Record name | 17643-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17643-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrazidodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Hydrazine-1,2-dicarboxylate

This guide provides a comprehensive technical overview of dimethyl hydrazine-1,2-dicarboxylate, a compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its synthesis, detailed characterization, and safe handling protocols, underpinned by established scientific principles and field-proven insights.

Introduction: Understanding this compound

This compound, also known as dimethyl hydrazodicarboxylate, is a symmetrically substituted hydrazine derivative. Its structure features a central nitrogen-nitrogen single bond with each nitrogen atom bearing a methoxycarbonyl group. This arrangement of functional groups imparts unique chemical properties, making it a subject of interest both as a standalone reagent and as a key intermediate or byproduct in important organic transformations.

One of the most common contexts in which chemists encounter this compound is as a byproduct of the Mitsunobu reaction.[1][2][3] In this widely used reaction for the stereospecific conversion of alcohols to a variety of other functional groups, a dialkyl azodicarboxylate (such as dimethyl azodicarboxylate) is used as an oxidizing agent in conjunction with a phosphine reducing agent, typically triphenylphosphine.[2][3][4][5][6] During the course of the reaction, the azodicarboxylate is reduced to the corresponding hydrazine-1,2-dicarboxylate.

Beyond its role as a byproduct, the unique structural features of this compound suggest its potential as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds, and as a linker in bioconjugation chemistry.

Synthesis of this compound

There are two primary conceptual pathways for the synthesis of this compound: the reduction of dimethyl azodicarboxylate and the direct dicarboxylation of hydrazine.

Synthesis via Reduction of Dimethyl Azodicarboxylate

This is the more common route, often occurring in situ during reactions like the Mitsunobu reaction.[2] The synthesis starts with the corresponding azo compound, dimethyl azodicarboxylate, which is a commercially available reagent.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via reduction.

In the context of the Mitsunobu reaction, triphenylphosphine acts as the reducing agent, being converted to triphenylphosphine oxide.[5] The dimethyl azodicarboxylate is reduced to this compound.

Synthesis via Dicarboxylation of Hydrazine

A more direct, though potentially more hazardous due to the handling of hydrazine, is the reaction of hydrazine with a methylating agent such as methyl chloroformate or dimethyl carbonate. This method allows for the direct construction of the target molecule without the need for a pre-existing azo compound. A well-documented procedure exists for the synthesis of the ethyl analog, diethyl hydrazine-1,2-dicarboxylate, which can be adapted for the methyl version.[7]

Reaction Scheme:

Figure 2: General scheme for the synthesis via dicarboxylation of hydrazine.

Detailed Experimental Protocol (Adapted from the synthesis of Diethyl Hydrazine-1,2-dicarboxylate[7])

This protocol is provided for informational purposes and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Hydrazine hydrate (85% solution)

-

Methyl chloroformate

-

Sodium carbonate

-

Ethanol (95%)

-

Water (deionized)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of hydrazine hydrate in 95% ethanol is prepared and cooled to 10°C in an ice bath.

-

Methyl chloroformate is added dropwise with vigorous stirring, maintaining the temperature between 15°C and 20°C.

-

Simultaneously, a solution of sodium carbonate in water is added dropwise from a second dropping funnel. The addition rates are controlled to keep the methyl chloroformate in slight excess.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum at a moderately elevated temperature (e.g., 80°C).

Causality Behind Experimental Choices:

-

Cooling the reaction: The reaction of hydrazine with chloroformates is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of side products.

-

Use of a base: Sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

-

Excess methyl chloroformate: A slight excess of the acylating agent ensures the complete conversion of hydrazine.

-

Washing with water: This step is essential to remove any unreacted starting materials and inorganic salts.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H8N2O4 | |

| Molecular Weight | 148.12 g/mol | |

| Appearance | White crystalline solid | [8] |

| Melting Point | 127–129° C (as an adduct with triphenylphosphine oxide) | [8] |

Note: The melting point of the pure compound may differ slightly from the adduct.

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups.

-

N-H stretch: A medium to strong absorption band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the two equivalent N-H protons and a singlet for the six equivalent methyl protons of the two methoxycarbonyl groups. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum should show two distinct signals: one for the carbonyl carbons of the ester groups and another for the methyl carbons.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 148.

Applications in Research and Development

The primary documented role of this compound is as a byproduct in the Mitsunobu reaction.[1] However, its structure suggests potential for broader applications.

Role in the Mitsunobu Reaction

Understanding the formation of this compound is crucial for optimizing the Mitsunobu reaction and simplifying product purification.[2][3] Its presence can sometimes complicate the isolation of the desired product, necessitating modified workup procedures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Dimethyl hydrazine-1,2-dicarboxylate–triphenylphosphine oxide (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of dimethyl hydrazine-1,2-dicarboxylate

While specific applications are not widely documented, its structural similarity to other hydrazine derivatives used in medicinal chemistry suggests its potential as a scaffold for developing novel bioactive compounds. [4]

Safety and Handling

IMPORTANT NOTE: A critical distinction must be made between This compound and the highly hazardous compounds 1,1-dimethylhydrazine and 1,2-dimethylhydrazine . The latter are volatile, flammable, toxic, and carcinogenic liquids used as rocket propellants and research chemicals. [4][5]Safety data sheets for these compounds are not applicable to the dicarboxylate derivative, which is a crystalline solid with significantly different physical and chemical properties.

As the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care, following standard laboratory safety protocols for new or uncharacterized substances.

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocol: Isolation from a Mitsunobu Reaction

The following is a generalized protocol for the isolation of the this compound–triphenylphosphine oxide adduct, based on descriptions in the literature. [1][2] Objective: To isolate the crystalline byproduct adduct from a crude Mitsunobu reaction mixture.

Materials:

-

Crude Mitsunobu reaction mixture (containing the desired product, Ph₃PO, and the hydrazine dicarboxylate byproduct).

-

Sodium methoxide

-

Methanol

-

Dichloromethane

-

Heptane or Hexane

Procedure:

-

Reaction Workup: After the Mitsunobu reaction is complete, concentrate the crude mixture under reduced pressure to remove the bulk solvent (e.g., THF or dioxane).

-

Transesterification (if applicable): Dissolve the crude residue in methanol. Add a catalytic amount of sodium methoxide. Stir the mixture at room temperature for a period sufficient to ensure transesterification of the dialkyl hydrazine-1,2-dicarboxylate to the dimethyl ester (this can be monitored by TLC).

-

Quenching and Extraction: Neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the organic components into a solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Initial Purification: Concentrate the dried organic solution. The desired product from the Mitsunobu reaction is often more polar or nonpolar and can sometimes be separated at this stage via column chromatography.

-

Crystallization of the Adduct: The fractions containing the less polar byproducts (Ph₃PO and this compound) can be combined and concentrated. Crystallization is induced by dissolving the residue in a minimal amount of a suitable solvent (e.g., hot methanol or dichloromethane) and then slowly adding a non-polar solvent (e.g., heptane or hexane) until turbidity is observed.

-

Isolation: Allow the solution to cool slowly to room temperature, and then to 0-4°C to maximize crystal formation. Collect the resulting crystalline solid by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold non-polar solvent and dry them under vacuum. The isolated solid is typically the 1:1 adduct of this compound and triphenylphosphine oxide.

References

-

Doboszewski, B., McGarrah, J., Nazarenko, A. Y., & Soares, F. da P. (2011). This compound–triphenylphosphine oxide (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1565. [Link]

-

Chem Service. (2014). SAFETY DATA SHEET: 1,1-Dimethylhydrazine. [Link]

-

Doboszewski, B., et al. (2011). This compound–triphenylphosphine oxide (1/1). ResearchGate. [Link]

- Anderson, J. C., et al. (1996). Reaction of alkylhydrazines. 3. Reaction of methylhydrazine and 1,1-dimethylhydrazine with cis- and trans-cyclohexane-1,2-dicarboxylic anhydrides. Journal of Organic Chemistry.

-

PubMed. (2011). Dimethyl hydrazine-1,2-dicarboxyl-ate-triphenyl-phosphine oxide (1/1). National Center for Biotechnology Information. [Link]

- BenchChem. (2025). Application Notes and Protocols for N-phenylhydrazine-1,2-dicarboxamide in Medicinal Chemistry.

-

Organic Syntheses. (n.d.). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. (1943). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. [Link]

-

Cheméo. (n.d.). Chemical Properties of Hydrazine, 1,2-dimethyl- (CAS 540-73-8). [Link]

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET: N,N-Dimethylhydrazine Standard.

-

NCBI. (1999). 1,2-Dimethylhydrazine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. [Link]

-

NIST. (n.d.). Hydrazine, 1,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 1,2-Dimethylhydrazine. National Center for Biotechnology Information. [Link]

-

LookChem. (2025). 1,2-dimethylhydrazine. [Link]

-

NCBI. (2010). Dimethylhydrazine Acute Exposure Guideline Levels. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. [Link]

- Kosyakov, D. S., et al. (2017). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde.

Sources

- 1. Dimethyl hydrazine-1,2-dicarboxylate–triphenylphosphine oxide (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl hydrazine-1,2-dicarboxyl-ate-triphenyl-phosphine oxide (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. 1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Hydrazine-1,2-dicarboxylate and its Oxidized Azo Counterpart

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the precise manipulation of functional groups is paramount. Among the myriad of reagents available to the discerning chemist, those based on the hydrazine and azo frameworks hold a special place due to their unique reactivity and versatility. This guide provides a comprehensive technical overview of dimethyl hydrazine-1,2-dicarboxylate and its oxidized counterpart, dimethyl azodicarboxylate (DMAD). While often discussed in the context of their more famous diethyl analogs, these methyl esters possess distinct properties and applications that warrant a detailed examination. This document will delve into their nomenclature, chemical properties, synthesis, and key applications, with a particular focus on the mechanistic underpinnings of their reactivity and practical, field-proven insights for their use in research and development.

Part 1: Nomenclature and Identification: A Tale of Two Forms

A critical point of clarification when discussing this topic is the distinction between the reduced hydrazine form and the oxidized azo form. Both are derivatives of hydrazine-1,2-dicarboxylic acid, but their chemical nature and reactivity are markedly different.

This compound (The Hydrazine Form)

This compound is the fully saturated hydrazine derivative. It is a key byproduct in Mitsunobu reactions, particularly when transesterification occurs.

-

Systematic IUPAC Name: Dimethyl 1,2-hydrazinedicarboxylate

-

Common Synonyms: 1,2-Dicarbomethoxyhydrazine

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases. It is often referenced in the context of its formation during reactions. For its diethyl analog, diethyl hydrazine-1,2-dicarboxylate, the CAS number is 4114-28-7.[1][2][3][4][5]

-

Molecular Formula: C₄H₈N₂O₄

-

Molecular Weight: 148.12 g/mol

Dimethyl Azodicarboxylate (The Azo Form)

This is the oxidized, azo-containing counterpart and is a reactive dienophile and oxidizing agent. It is the methyl analog of the well-known diethyl azodicarboxylate (DEAD).

-

Systematic IUPAC Name: Dimethyl (E)-diazene-1,2-dicarboxylate[6]

-

Common Synonyms: Azodicarboxylic acid dimethyl ester (ADDA), Methyl azodicarboxylate

-

Molecular Formula: C₄H₆N₂O₄

-

Molecular Weight: 146.10 g/mol

Part 2: Synthesis and Physicochemical Properties

The synthesis and properties of these two forms are intrinsically linked, with the hydrazine often serving as the precursor to the azo compound.

This compound

Synthesis: The synthesis of dialkyl hydrazodicarboxylates typically begins with the reaction of hydrazine with the corresponding alkyl chloroformate. In the case of the dimethyl ester, hydrazine would be treated with methyl chloroformate. A general two-step synthesis starts from hydrazine, first by alkylation with an alkyl chloroformate, followed by treatment of the resulting dialkyl hydrazodicarboxylate.[10]

A detailed experimental protocol for the synthesis of the related diethyl hydrazodicarboxylate involves cooling a mixture of hydrazine hydrate and ethanol, followed by the dropwise addition of ethyl chloroformate and a sodium carbonate solution while maintaining the temperature below 20°C.[11] The resulting white solid is then filtered, washed, and dried. A similar procedure could be adapted for the synthesis of the dimethyl analog.

Physical Properties: As a solid, this compound is significantly more stable to heating than its azo counterpart. The diethyl analog is a white crystalline solid with a melting point of 131-133 °C.[4][10]

| Property | Value (for Diethyl Analog) |

| Melting Point | 131-133 °C[4][10] |

| Boiling Point | 250 °C[4] |

| Appearance | White crystalline solid[4] |

Dimethyl Azodicarboxylate (DMAD)

Synthesis: DMAD is prepared by the oxidation of this compound. Common oxidizing agents for this transformation include chlorine, hypochlorous acid, or fuming nitric acid.[10] The reaction is typically carried out at low temperatures to control its exothermicity.

Physical Properties: DMAD is a yellow to orange liquid. Like its diethyl analog (DEAD), it is a valuable but potentially hazardous reagent. It is often sold and handled as a solution in a solvent like toluene to mitigate its instability.

| Property | Value |

| CAS Number | 2446-84-6[6][7][8][9] |

| Appearance | Light yellow to amber to dark green clear liquid[8] |

| Boiling Point | 84 °C at 8 mmHg[9] |

| Flash Point | 23 °C[9] |

Part 3: The Mitsunobu Reaction: A Key Application of Dimethyl Azodicarboxylate

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry. While diethyl azodicarboxylate (DEAD) is the classic reagent for this transformation, dimethyl azodicarboxylate can also be employed.

The Mechanism of the Mitsunobu Reaction

The reaction is a complex, multi-step process that relies on the interplay between a phosphine (typically triphenylphosphine), the azodicarboxylate, the alcohol, and a nucleophile.

Caption: Simplified workflow of the Mitsunobu reaction.

Causality in the Mechanism:

-

Activation of the Azodicarboxylate: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DMAD. This forms a highly reactive zwitterionic betaine intermediate.

-

Protonation and Formation of the Nucleophilic Anion: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid), forming a nucleophilic anion and a protonated betaine.

-

Formation of the Alkoxyphosphonium Salt: The alcohol's oxygen atom then attacks the positively charged phosphorus atom of the protonated betaine. This step forms the crucial alkoxyphosphonium ion, which has a good leaving group (the hydroxyl group of the alcohol is converted into a phosphonium ylide).

-

SN2 Displacement: The nucleophilic anion, generated in step 2, attacks the carbon atom bearing the alkoxyphosphonium group in a classic SN2 fashion. This results in the formation of the desired product with inversion of stereochemistry at that carbon center.

-

Byproducts: The reaction generates triphenylphosphine oxide (TPPO) and this compound as byproducts. The formation of the very stable P=O double bond in TPPO is a major driving force for the reaction.

Experimental Protocol: A General Procedure for the Mitsunobu Reaction

The following is a generalized protocol that can be adapted for use with dimethyl azodicarboxylate.

Materials:

-

Alcohol

-

Nucleophile (e.g., carboxylic acid, phenol, imide)

-

Triphenylphosphine (PPh₃)

-

Dimethyl azodicarboxylate (DMAD), typically as a 40% solution in toluene

-

Anhydrous solvent (e.g., THF, dioxane, or DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial as the initial reaction with the azodicarboxylate is often exothermic.

-

Addition of DMAD: Slowly add the dimethyl azodicarboxylate solution (1.1-1.5 equivalents) dropwise to the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 5-10 °C. A color change from the yellow-orange of DMAD to a colorless or pale yellow solution often indicates the progress of the reaction.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product will contain the desired product, triphenylphosphine oxide, and this compound.

-

Purification is typically achieved by column chromatography on silica gel. The separation of the product from the byproducts can sometimes be challenging. Different solvent systems may need to be explored to achieve optimal separation.

-

Self-Validating System: The disappearance of the characteristic yellow-orange color of DMAD provides a visual cue that the reagent has been consumed. TLC analysis is essential to confirm the formation of the product and the consumption of the starting materials. The expected inversion of stereochemistry can be confirmed by polarimetry or by comparison with an authentic sample if available.

Part 4: Other Synthetic Applications

Beyond the Mitsunobu reaction, dimethyl azodicarboxylate and its reduced form have other applications in organic synthesis.

Diels-Alder Reactions

Dimethyl azodicarboxylate is a potent dienophile and can participate in [4+2] cycloaddition reactions with dienes. This provides a route to various nitrogen-containing heterocyclic compounds.

Dehydrogenation Reactions

Similar to DEAD, DMAD can act as a dehydrogenating agent, for example, in the oxidation of alcohols to aldehydes.

Formation of Hydrazine Derivatives

This compound can serve as a precursor for the synthesis of other hydrazine derivatives through further functionalization of the nitrogen atoms.

Part 5: Safety and Handling

Dimethyl Azodicarboxylate (DMAD):

-

Hazards: DMAD is a reactive and potentially explosive compound, especially in its pure form. It is also toxic and an irritant. Commercially, it is often supplied as a 40% solution in toluene to reduce the risk of explosion.[8]

-

Handling: Always handle DMAD in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating the pure compound, as this can lead to violent decomposition. Keep away from heat, sparks, and open flames.

-

Storage: Store DMAD solutions in a cool, dark place, away from incompatible materials.

This compound:

-

Hazards: While more stable than its azo counterpart, it should still be handled with care. Detailed toxicological data for this specific compound is limited.

-

Handling: Standard laboratory safety precautions should be followed. Handle in a fume hood and wear appropriate PPE.

Important Note: Do not confuse these compounds with 1,2-dimethylhydrazine (CAS 540-73-8), which is a known potent carcinogen and should be handled with extreme caution.[12]

Conclusion

This compound and dimethyl azodicarboxylate are valuable reagents in the synthetic chemist's toolkit. While often overshadowed by their diethyl analogs, they offer a nuanced reactivity profile that can be advantageous in specific synthetic contexts. A thorough understanding of their distinct properties, synthesis, and reaction mechanisms, particularly in the context of the Mitsunobu reaction, is crucial for their effective and safe utilization in the laboratory. As with any reactive chemical, a strong emphasis on safety and proper handling is paramount to successful and responsible research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4114-28-7 Diethyl 1,2-hydrazinedicarboxylate AKSci X3790 [aksci.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CAS 2446-84-6: dimethyl (E)-diazene-1,2-dicarboxylate [cymitquimica.com]

- 7. 2446-84-6 Methyl (NE)-N-methoxycarbonyliminocarbamate AKSci 1566CP [aksci.com]

- 8. Dimethyl Azodicarboxylate | 2446-84-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. AZODICARBOXYLIC ACID DIMETHYL ESTER | 2446-84-6 [chemicalbook.com]

- 10. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 11. CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl azodicarboxylate - Google Patents [patents.google.com]

- 12. 1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Dimethyl Hydrazine-1,2-dicarboxylate: Structure, Interpretation, and Experimental Protocols

Introduction

Dimethyl hydrazine-1,2-dicarboxylate, also known as dimethyl hydrazodicarboxylate, is a key reagent and intermediate in synthetic organic chemistry. Its symmetrical structure, featuring two carbamate functionalities linked by a nitrogen-nitrogen single bond, makes it a valuable building block in the synthesis of various heterocyclic compounds and a participant in important reactions such as the Mitsunobu reaction. A thorough understanding of its spectroscopic properties is paramount for researchers in reaction monitoring, quality control, and structural elucidation.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is structured to offer not just raw data, but a causal explanation behind the spectral features, grounded in the principles of chemical structure and reactivity. Each section includes field-tested protocols to ensure the reproducibility and integrity of the spectral data acquired in your laboratory.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₄H₈N₂O₄) is symmetrical, which is a critical factor in interpreting its spectra. This symmetry simplifies the NMR spectra, as the two methyl groups and the two N-H protons are chemically equivalent.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Due to the symmetry of this compound, its NMR spectra are remarkably simple and diagnostic.

¹H NMR Spectrum: Predicted Analysis

The proton NMR spectrum is predicted to show two distinct singlets, corresponding to the two sets of chemically equivalent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 9.0 | Singlet (broad) | 2H | N-H | Protons attached to nitrogen in a carbamate or amide-like environment typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift is in the downfield region. |

| ~ 3.75 | Singlet | 6H | O-CH₃ | The six protons of the two equivalent methoxy groups are shielded by the adjacent oxygen atom and are expected to appear as a sharp singlet in this region.[1] |

Expert Interpretation: The absence of any splitting in the spectrum immediately confirms the magnetic equivalence of the protons within each group. The broadness of the N-H peak is a key identifier and can be further confirmed by a D₂O exchange experiment, wherein the peak would disappear. The 1:3 integration ratio between the N-H and O-CH₃ protons provides definitive confirmation of the structure.

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only two signals.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 155 - 160 | C =O | The carbonyl carbons of the carbamate groups are deshielded and appear in this characteristic downfield region. The chemical shift for carbamate carbons is typically around 150-160 ppm.[2][3] |

| ~ 52 - 56 | O-C H₃ | The carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom.[4][5][6] |

Expert Interpretation: The presence of only two carbon signals is strong evidence for the C₂ symmetry of the molecule. The chemical shifts are highly diagnostic for the carbamate and methoxy functionalities, respectively. Quaternary carbons, like the carbonyl carbon, often show a lower intensity compared to protonated carbons, a detail to note during spectral acquisition.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data. A self-validating system includes checking solvent peaks and reference standards.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) containing 0.03% TMS as an internal standard.[7] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Probe Tuning: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

-

Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the N-H and C=O bonds.

IR Spectrum Analysis

The following table summarizes the key absorption bands observed in the FTIR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3229, 3180 | N-H Stretch | Carbamate (N-H) | Medium |

| 3023, 2952 | C-H Stretch | Methyl (C-H) | Medium |

| 1731 | C=O Stretch | Carbamate (C=O) | Strong |

| 1535 | N-H Bend | Carbamate (N-H) | Medium |

| 1263, 1225 | C-O Stretch | Ester (C-O) | Strong |

Data sourced from Doboszewski et al. (2011).[8]

Expert Interpretation: The most prominent feature is the very strong carbonyl (C=O) stretch at 1731 cm⁻¹, a hallmark of ester and carbamate functionalities. The presence of a distinct N-H stretching band around 3229 cm⁻¹ confirms the secondary amine nature of the hydrazine core. The combination of these strong C=O and N-H absorptions, along with the C-O stretching bands, provides a definitive fingerprint for the dicarbamate structure.

Experimental Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is a critical step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Mass Spectrum Analysis

For this compound (Molecular Weight: 148.12 g/mol ), the mass spectrum confirms the molecular weight and reveals a logical fragmentation pathway.

| m/z | Ion | Proposed Identity |

| 148 | [M]⁺˙ | Molecular Ion |

| 117 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 89 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Molecular ion data sourced from Doboszewski et al. (2011).[8]

Expert Interpretation: The observation of the molecular ion peak at m/z 148 is the primary confirmation of the compound's identity.[8] The fragmentation of carbamates is often driven by the cleavage of bonds adjacent to the carbonyl group and the heteroatoms.[9][10] The most probable fragmentation pathways involve the loss of the methoxy radical (•OCH₃, 31 Da) to form an ion at m/z 117, or the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da) to yield an ion at m/z 89. The presence of a peak at m/z 59 corresponding to the methoxycarbonyl cation itself is also highly characteristic.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often keeping the molecular ion intact.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass-to-charge ratio measurements.[10]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion [M+H]⁺ or [M+Na]⁺.

-

Mass Analysis: Acquire the mass spectrum in full scan mode, typically over a range of m/z 50-500, to detect the molecular ion and any significant fragments.

-

Tandem MS (MS/MS): For fragmentation analysis, perform a product ion scan by selecting the molecular ion (m/z 148 or its protonated form at 149) as the precursor ion and fragmenting it in the collision cell to generate the MS/MS spectrum.

Conclusion

The spectroscopic data of this compound are highly characteristic and directly reflect its symmetrical molecular structure. The simple yet informative NMR spectra, the distinct functional group absorptions in the IR spectrum, and the logical fragmentation pattern in the mass spectrum collectively provide an unambiguous fingerprint for this compound. By following the detailed experimental protocols provided, researchers can confidently acquire and interpret high-quality spectral data for structural verification, purity assessment, and reaction monitoring in their drug development and synthetic chemistry workflows.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Spectral Database for Organic Compounds. Re3data.org. [Link]

-

Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. [Link]

-

Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. National Center for Biotechnology Information. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Center for Biotechnology Information. [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. [Link]

-

Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]

-

1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. ACS Publications. [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. Royal Society of Chemistry. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1. American Chemical Society. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Proton NMR Table. Michigan State University Department of Chemistry. [Link]

-

chemical shift of carbamate. Reddit. [Link]

-

(PDF) this compound–triphenylphosphine oxide (1/1). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Chemical Shifts. [Link]

-

C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane. Doc Brown's Chemistry. [Link]

-

(PDF) this compound–triphenylphosphine oxide (1/1). ResearchGate. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Dimethyl Hydrazine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for dimethyl hydrazine-1,2-dicarboxylate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available chemical data and established principles to offer field-proven insights into the handling of this compound. The guide is structured to explain the causality behind experimental choices and to provide self-validating protocols. All critical claims are supported by authoritative sources, and a complete list of references is provided for verification.

Introduction: Understanding this compound

This compound, also known as dimethyl 1,2-hydrazinedicarboxylate, is a chemical compound with the formula C₄H₈N₂O₄. It belongs to the class of carbazates, which are esters of hydrazinocarboxylic acid. The molecule features a central hydrazine N-N single bond, with each nitrogen atom substituted with a methoxycarbonyl group. This structure imparts a unique combination of chemical properties, influencing its reactivity and stability. While not as extensively documented as some of its azo counterparts like diethyl azodicarboxylate (DEAD), understanding its stability profile is crucial for its effective and safe use in research and development, particularly in organic synthesis.

The stability of this compound is of paramount importance for ensuring reaction reproducibility, preventing the formation of undesirable byproducts, and maintaining a safe laboratory environment. This guide will delve into the intrinsic chemical stability of the molecule, extrinsic factors that can influence its degradation, and provide detailed protocols for its proper storage and handling.

Chemical Stability Profile

The stability of this compound is governed by the interplay of the hydrazine and carbamate functionalities within its structure. While specific empirical data for this compound is limited in publicly accessible literature, a robust understanding of its stability can be extrapolated from the known chemistry of these functional groups.

Thermal Stability

Hydrazine and its derivatives are known to be thermally labile, and the presence of two carbonyl groups in this compound can influence this characteristic. While no specific decomposition temperature is readily available for this compound, it is prudent to handle it with care at elevated temperatures. The N-N bond in hydrazine derivatives can be susceptible to cleavage under thermal stress.

It is instructive to consider the thermal properties of related compounds. For instance, diethyl azodicarboxylate (DEAD), an oxidized form of a related hydrazine dicarboxylate, is known to decompose vigorously, and sometimes explosively, at temperatures above 100°C[1][2]. While this compound is not an azo compound and is therefore expected to be more stable, caution should still be exercised.

Inferred Thermal Decomposition Pathway:

The thermal decomposition of this compound is likely to proceed through the initial cleavage of the weakest bonds in the molecule. The N-N bond and the N-C bonds of the carbamate groups are potential sites for initial fragmentation.

Caption: Inferred thermal decomposition pathway for this compound.

Hydrolytic Stability

The presence of two carbamate ester linkages makes this compound susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Carbamates, in general, are known to hydrolyze to the corresponding amine (in this case, hydrazine), alcohol (methanol), and carbon dioxide. The rate of hydrolysis is pH-dependent.

-

Basic Conditions: Under basic conditions, the hydroxide ion can directly attack the electrophilic carbonyl carbon of the carbamate, leading to the cleavage of the ester bond. This process is generally faster than under neutral or acidic conditions.

-

Acidic Conditions: In strongly acidic media, protonation of the carbonyl oxygen can activate the carbamate towards nucleophilic attack by water.

The hydrolysis of carbamates is a well-studied process, and the stability of the carbamate linkage can be influenced by the nature of the amine and alcohol components[1][2]. For this compound, the electron-withdrawing nature of the second carbamate group on the adjacent nitrogen may influence the rate of hydrolysis.

Caption: General scheme for the hydrolysis of this compound.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. Hydrazine derivatives can undergo photolytic cleavage of the N-N bond[3]. The carbonyl groups in this compound may also absorb UV light, potentially leading to photochemical reactions. To ensure the integrity of the compound, it is crucial to protect it from light.

Recommended Storage and Handling

Based on the stability profile derived from its functional groups and analogies with related compounds, the following storage and handling procedures are recommended to maintain the quality and safety of this compound.

Storage Conditions

Quantitative Storage Recommendations:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | To minimize thermal decomposition and slow down potential hydrolytic degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the hydrazine moiety. |

| Light | Amber vial or stored in the dark | To prevent photolytic degradation. |

| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis of the carbamate linkages. |

Detailed Protocol for Long-Term Storage:

-

Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

-

Inert Atmosphere: Before sealing, flush the vial with a stream of dry argon or nitrogen gas for 1-2 minutes to displace air and moisture.

-

Sealing: Tightly seal the cap to ensure an airtight closure. For added protection, the cap can be wrapped with Parafilm®.

-

Secondary Containment: Place the sealed vial in a labeled, resealable bag containing a small amount of desiccant.

-

Refrigeration: Store the packaged compound in a refrigerator at 2-8 °C. The refrigerator should be designated for chemical storage and not used for food or beverages.

Handling Procedures

Given the potential for thermal and hydrolytic instability, as well as the general toxicity associated with hydrazine derivatives, proper handling procedures are essential.

Personal Protective Equipment (PPE):

| PPE Item | Specification |

| Gloves | Nitrile or neoprene gloves |

| Eye Protection | Chemical safety goggles or a face shield |

| Lab Coat | Standard laboratory coat |

| Respiratory Protection | Use in a well-ventilated fume hood. A respirator may be necessary for handling large quantities or if ventilation is inadequate. |

Workflow for Handling this compound:

Caption: Recommended workflow for handling this compound.

Analytical Methods for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage, it is advisable to perform analytical testing to assess its purity and detect any potential degradation products.

Recommended Analytical Techniques:

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any non-volatile degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify potential degradation products by comparing the spectrum to a reference. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups, such as the appearance of N-H stretches from hydrazine or O-H stretches from methanol, which would indicate degradation. |

| Mass Spectrometry (MS) | To identify the molecular weight of the compound and any degradation products. |

Step-by-Step Protocol for HPLC Purity Analysis (General Method):

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for polar molecules.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm, typical for carbonyl groups).

-

-

Injection: Inject 5-10 µL of the sample solution.

-

Data Analysis: Integrate the peak corresponding to this compound and any other peaks present. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Incompatible Materials

To prevent unwanted reactions and potential hazards, this compound should be stored and handled away from the following classes of substances:

-

Strong Oxidizing Agents: Can react exothermically with the hydrazine moiety.

-

Strong Acids and Bases: Can catalyze hydrolysis of the carbamate groups.

-

Reactive Metals: Some metals can catalyze the decomposition of hydrazines.

Conclusion

While specific, publicly available stability data for this compound is scarce, a thorough understanding of its stability and appropriate storage conditions can be derived from the fundamental chemistry of its constituent functional groups. By adhering to the recommendations outlined in this guide—namely, storage at refrigerated temperatures under an inert, dry, and dark atmosphere—researchers can significantly mitigate the risks of thermal, hydrolytic, and photolytic degradation. The implementation of proper handling procedures and routine analytical monitoring will further ensure the integrity of the compound and the safety of laboratory personnel.

References

- Sunshine Pharma.

- ChemicalBook.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.

- Testa, B. (2004). The metabolism of drugs and other xenobiotics: biochemistry of redox reactions. Academic Press.

- Klán, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Theoretical Conformational Analysis of Dimethyl Hydrazine-1,2-dicarboxylate

This guide provides a comprehensive overview of the theoretical methodologies used to study the conformational landscape of dimethyl hydrazine-1,2-dicarboxylate. It is intended for researchers, scientists, and drug development professionals who are interested in understanding and applying computational chemistry techniques to elucidate the structural and energetic properties of flexible molecules.

Introduction: The Significance of Conformational Flexibility

This compound, a molecule characterized by several rotatable bonds, exists not as a single static structure but as an ensemble of interconverting conformers. The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its physical, chemical, and biological properties. For professionals in drug development, understanding the conformational preferences of a molecule is paramount, as it dictates how it will interact with biological targets such as proteins and enzymes. The energetically most favorable conformations are the most populated and are therefore the most likely to be biologically active.

Theoretical studies, primarily through computational chemistry, offer a powerful lens to explore the potential energy surface of a molecule and identify its stable conformers. These in silico approaches are not only cost-effective but also provide a level of detail that is often inaccessible through experimental methods alone. This guide will delve into the established theoretical protocols for conducting a thorough conformational analysis of this compound, grounded in the principles of scientific integrity and validated by experimental data where available.

Theoretical Approaches to Conformational Analysis

The primary goal of a conformational analysis is to identify all low-energy conformers and determine their relative stabilities. This is typically achieved through a multi-step computational workflow that involves an initial broad search of the conformational space followed by more accurate energy calculations.

The Causality Behind Methodological Choices

The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, a hierarchical approach is most effective.

-

Molecular Mechanics (MM): This method is computationally inexpensive and is well-suited for an initial, broad exploration of the conformational space.[1] MM force fields, however, are parameterized for specific classes of molecules and may not always be accurate for less common functional groups.

-

Quantum Mechanics (QM): QM methods, such as Ab initio and Density Functional Theory (DFT), are more computationally demanding but provide a much higher level of accuracy.[2] They are not reliant on pre-existing parameters and can therefore be applied to a wider range of molecules. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance of accuracy and computational cost for medium-sized organic molecules, making it a reliable choice for geometry optimizations and energy calculations of hydrazine derivatives.

The logical workflow, therefore, is to use a less expensive method to generate a large number of potential conformers and then refine the geometries and energies of the most promising candidates using a more accurate QM method.

Key Torsional Angles in this compound

The conformational flexibility of this compound is primarily governed by rotation around three key bonds:

-

The central N-N bond.

-

The two N-C bonds of the carbamate groups.

The dihedral angles associated with these bonds define the overall shape of the molecule. The preference for a gauche conformation around the N-N bond in hydrazine is a well-documented phenomenon, arising from a balance of steric repulsion and stabilizing electronic interactions.[3]

Experimental Validation: Insights from X-ray Crystallography

While theoretical studies provide a comprehensive picture of the conformational landscape in the gas phase or in solution, experimental data from X-ray crystallography offers a snapshot of the molecule's conformation in the solid state. A study on the adduct of this compound with triphenylphosphine oxide provides valuable structural parameters.[4][5][6]

| Parameter | Experimental Value (Å or °)[4] |

| N-N bond length | ~1.41 Å |

| N-C bond length | ~1.35 Å |

| C=O bond length | ~1.21 Å |

| H-N-N-H torsion angle | 105° |

This experimentally determined H-N-N-H torsion angle of 105° deviates from a purely staggered (gauche) or eclipsed conformation, highlighting the influence of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[4] These experimental values serve as a crucial benchmark for validating the accuracy of the chosen theoretical methods.

Step-by-Step Protocol for Theoretical Conformational Analysis

The following protocol outlines a robust and self-validating workflow for the conformational analysis of this compound using a combination of molecular mechanics and DFT.

Step 1: Initial Conformer Generation

Objective: To generate a diverse set of initial conformers that broadly sample the potential energy surface.

Methodology:

-

Input Structure: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Employ a conformational search algorithm. Many computational chemistry software packages, such as TINKER, offer tools for this purpose.[1] The search can be systematic (rotating each dihedral angle by a set increment) or stochastic (randomly sampling dihedral angles).

-

Energy Minimization: Each generated conformer should be subjected to a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

Filtering: Remove duplicate conformers based on a root-mean-square deviation (RMSD) cutoff and discard high-energy conformers.

Step 2: Quantum Mechanical Geometry Optimization

Objective: To obtain accurate geometries and relative energies of the low-energy conformers.

Methodology:

-

Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a well-established and reliable combination for this type of molecule.[7]

-

Input File Preparation: For each low-energy conformer from Step 1, create an input file for a QM software package (e.g., Gaussian, ORCA). The input file should specify the atomic coordinates, the desired level of theory (e.g., B3LYP/6-31G(d,p)), and the Opt keyword for geometry optimization.

-

Execution: Run the geometry optimization calculations.

-

Verification: Confirm that each optimization has converged to a true energy minimum by performing a frequency calculation (Freq keyword). The absence of imaginary frequencies indicates a stable structure.[8]

Step 3: Analysis of Results

Objective: To analyze the optimized structures and their relative energies to understand the conformational preferences.

Methodology:

-

Relative Energies: Calculate the relative energies of all stable conformers with respect to the global minimum.

-

Boltzmann Distribution: At a given temperature, the population of each conformer can be estimated using the Boltzmann distribution, which provides insight into the abundance of each conformer at equilibrium.[9]

-

Geometric Analysis: Analyze the key dihedral angles of the low-energy conformers to identify the preferred spatial arrangements of the functional groups.

-

Visualization: Visualize the optimized structures to gain a qualitative understanding of their shapes.

Visualization of Workflows and Conformations

Diagrams are essential for visualizing complex workflows and relationships.

Caption: Workflow for a hierarchical conformational analysis.

Caption: Energy relationship between conformers and the global minimum.

Conclusion

The theoretical study of this compound's conformation is a critical step in understanding its chemical behavior and potential biological activity. By employing a systematic and hierarchical computational approach, researchers can confidently identify the most stable conformers and quantify their relative populations. The protocol detailed in this guide, which emphasizes the synergy between cost-effective initial searches and high-accuracy quantum mechanical refinements, provides a robust framework for such investigations. The validation of theoretical findings against available experimental data is a cornerstone of scientific integrity and ensures the reliability of the computational models. For scientists in drug discovery and development, a thorough understanding of a molecule's conformational landscape is not just an academic exercise but a fundamental requirement for rational drug design.

References

-

University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]

-

Rafiq, I., EL Assyry, A., Hassan, S. A., & Kzar, K. O. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1). [Link]

-

ResearchGate. (2013). Ab initio and DFT studies on 1-(thionitrosomethylene) hydrazine: Conformers, energies, and intramolecular hydrogen-bond strength. [Link]

-

Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

-

OpenEye Scientific. Conformer Generation Software | Omega. [Link]

-

Rowan. Conformational Searching. [Link]

-

Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. [Link]

-

Doboszewski, B., McGarrah, J., Nazarenko, A. Y., & da Paixao Soares, F. (2011). This compound–triphenylphosphine oxide (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1565. [Link]

-

SCM. Conformers. [Link]

-

Al-Majid, A. M., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(19), 6298. [Link]

-

ResearchGate. (n.d.). A Theoretical Study of the Conformational Changes in Hydrazine. [Link]

-

ResearchGate. (2011). This compound–triphenylphosphine oxide (1/1). [Link]

-

Jayaraman, S., & Uppili, S. (2019). Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media. Molecules, 24(16), 3001. [Link]

-

PubMed. (2011). Dimethyl hydrazine-1,2-dicarboxyl-ate-triphenyl-phosphine oxide (1/1). [Link]

-

ResearchGate. (n.d.). Syn- and anti-conformers of hydrazides. [Link]

-

National Center for Biotechnology Information. (1999). 1,2-Dimethylhydrazine. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

ResearchGate. (n.d.). The preference for gauche conformation of hydrazine originates from two nN → σ*N–H stabilizing interactions. [Link]

-

Wikipedia. (n.d.). Symmetrical dimethylhydrazine. [Link]

-

ZORA. (2020). 1,2-Dimethylhydrazine. [Link]

-

Kang, Y. K. (2003). Conformational preferences and cis-trans isomerization of azaproline residue. Journal of the American Chemical Society, 125(47), 14506–14514. [Link]

-

NIST. (n.d.). Hydrazine, 1,2-dimethyl-. In NIST Chemistry WebBook. [Link]

-

Liu, H., et al. (2018). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 23(10), 2477. [Link]

-

NIST. (n.d.). Hydrazine, 1,2-dimethyl- Mass Spectrum. In NIST Chemistry WebBook. [Link]

-

Figshare. (2016). Conformational Preferences and cis−trans Isomerization of Azaproline Residue. [Link]

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl-. In NIST Chemistry WebBook. [Link]

Sources

- 1. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl hydrazine-1,2-dicarboxylate–triphenylphosphine oxide (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl hydrazine-1,2-dicarboxyl-ate-triphenyl-phosphine oxide (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Conformational Searching | Rowan [rowansci.com]

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Dimethyl Hydrazine-1,2-dicarboxylate

Abstract

Dimethyl hydrazine-1,2-dicarboxylate is a pivotal, yet often overlooked, reagent in modern organic synthesis. While its more famous oxidized counterpart, dimethyl azodicarboxylate (DMAD), frequently takes the spotlight, the reactivity of the parent hydrazine is intrinsically linked to a vast array of powerful transformations. This guide provides an in-depth analysis of the synthesis, core reactivity, and mechanistic underpinnings associated with this compound. We will explore its crucial role as the reduced byproduct in the Mitsunobu reaction, its function as a stable precursor to the highly reactive DMAD, and its place at the center of electrophilic amination and cycloaddition reactions that are foundational to the construction of complex nitrogen-containing molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of the hydrazine-azo chemical couple.

Introduction: The Hydrazine-Azo Duality

In the landscape of synthetic organic chemistry, the interconversion between hydrazine-1,2-dicarboxylates and their corresponding azodicarboxylates represents a powerful redox couple. This compound (DMHD) serves as the stable, reduced form, while dimethyl azodicarboxylate (DMAD) is the highly electrophilic, oxidized azo species. Understanding the reactivity of DMHD requires a holistic view of this relationship; its primary roles are:

-

A Precursor: It is the direct and stable precursor to DMAD, which is a potent reagent for C-N bond formation.

-

A Product: It is the stoichiometric byproduct of reactions where DMAD acts as an oxidant or electrophile, such as in the renowned Mitsunobu reaction.[1][2]

This guide will illuminate the chemistry of DMHD by exploring the reactions it enables through its conversion to DMAD and the context in which it is formed, providing a comprehensive picture for the practicing chemist.

Physicochemical Properties and Synthesis

A foundational understanding begins with the compound's basic properties and preparation.

| Property | Value |

| Chemical Formula | C₄H₈N₂O₄ |

| Molecular Weight | 148.12 g/mol |

| CAS Number | 17688-47-0 |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many common organic solvents |

Synthesis of this compound

The synthesis of dialkyl hydrazine-1,2-dicarboxylates is a well-established process. A common laboratory-scale preparation starts from hydrazine and involves a two-step sequence: N-acylation followed by oxidation.[3][4]

Step 1: N,N'-Acylation of Hydrazine Hydrazine (or its salt, like hydrazine sulfate) is treated with two equivalents of methyl chloroformate in the presence of a base. This reaction forms the stable hydrazine-dicarboxylate backbone.

Step 2: Oxidation to Dimethyl Azodicarboxylate (DMAD) The resulting this compound is then oxidized to yield the target azo compound, DMAD. Common oxidizing agents for this transformation include chlorine, hypochlorous acid, or fuming nitric acid.[3][5] The reaction must be performed at low temperatures (e.g., in an ice bath) to control its exothermicity.[5]

The workflow below illustrates the synthetic relationship between these key compounds.

Caption: General mechanism for the acid-catalyzed electrophilic amination of arenes using DMAD.

This methodology has been extended to other nucleophiles, including enolates, to synthesize α-amino carbonyl compounds, which are crucial building blocks for pharmaceuticals. [6][7]Asymmetric variants using chiral catalysts have become a fruitful area of research, allowing for the construction of nitrogen-bearing stereocenters with high enantioselectivity. [8][9][10]

Cycloaddition Reactions: Building Heterocycles

As an electron-deficient species, DMAD is an excellent dienophile in [4+2] Diels-Alder reactions and a partner in other pericyclic reactions. [3][11]It reacts readily with a wide range of dienes, such as conjugated steroid dienes, to form nitrogen-containing heterocyclic rings. [11]This provides a direct and atom-economical route to complex polycyclic structures that are relevant in medicinal chemistry and natural product synthesis. The resulting adducts, which contain the this compound moiety, can be further elaborated. For example, reduction of the ester groups can yield novel steroid amines. [11]

Caption: Schematic of a Diels-Alder reaction between a diene and DMAD to form a heterocyclic adduct.

Experimental Protocols

To provide a practical context, the following section outlines a representative procedure for the electrophilic amination of an arene, adapted from literature reports. [12]

Protocol: KHSO₄-Catalyzed Amination of p-Xylene with Diisopropyl Azodicarboxylate (DIAD)

Note: This protocol uses DIAD, a close analog of DMAD, for which detailed procedures are readily available. The principles are directly transferable.

Materials:

-

p-Xylene (3.0 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.0 equiv)

-

Potassium bisulfate (KHSO₄) (10 mol %)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.25 M solution based on DIAD)

-

Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

-

Standard workup and purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-xylene (1.5 mmol, 3.0 equiv) and DIAD (0.5 mmol, 1.0 equiv).

-

Solvent Addition: Add HFIP (2 mL) to dissolve the reagents. HFIP is a crucial solvent that promotes the reaction.

-

Catalyst Addition: Add potassium bisulfate (KHSO₄) (6.8 mg, 0.05 mmol, 0.1 equiv) to the stirred solution at room temperature under an air atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). For this specific reaction, stirring for approximately 2 hours is typically sufficient. [12]5. Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the HFIP and excess p-xylene.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to afford the pure aryl hydrazide product.

Causality and Insights:

-

Why KHSO₄? Potassium bisulfate is an inexpensive, stable, and easy-to-handle Brønsted acid catalyst that effectively activates the azodicarboxylate toward electrophilic attack. [12]* Why HFIP? Hexafluoro-2-propanol is a highly polar, non-nucleophilic solvent with strong hydrogen-bond-donating properties. It helps to stabilize charged intermediates and promote the desired C-N bond formation.

-

Stoichiometry: The arene is used in excess to serve as both the reactant and the solvent, driving the reaction to completion.

| Substrate (Arene) | Azodicarboxylate | Time (h) | Yield (%) | Reference |

| p-Xylene | DIAD | 2 | 91 | [12] |

| p-Xylene | DEAD | 2 | 91 | [12] |

| Toluene | DIAD | 4 | 85 | [12] |

| Anisole | DIAD | 0.5 | 95 | [12] |

Applications in Drug Development

The ability to form C-N bonds stereoselectively is of paramount importance in drug development, as a vast number of bioactive molecules are nitrogen-containing heterocycles or chiral amines. The reactions facilitated by the DMAD/DMHD system, particularly asymmetric electrophilic aminations, provide direct access to:

-

Chiral α-Amino Acids: Non-natural amino acids are critical components of peptidomimetics and other therapeutics.

-

Nitrogen-Containing Stereocenters: The enantioselective installation of nitrogen on a carbon backbone is a key step in the synthesis of many complex drug candidates. [7]* Heterocyclic Scaffolds: Diels-Alder reactions provide rapid entry into complex heterocyclic systems that form the core of many pharmaceutical agents.

Conclusion